molecular formula C9H7NO3S2 B12875306 4-Mercaptoquinoline-8-sulfonic acid CAS No. 71330-94-4

4-Mercaptoquinoline-8-sulfonic acid

Cat. No.: B12875306
CAS No.: 71330-94-4
M. Wt: 241.3 g/mol
InChI Key: KMZICLUDTUJCOD-UHFFFAOYSA-N
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Description

4-Mercaptoquinoline-8-sulfonic acid is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is derived from quinoline, a compound known for its stability and aromatic properties. The presence of the mercapto (–SH) and sulfonic acid (–SO3H) groups in its structure makes it a versatile compound with various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The quinoline is then sulfonated at high temperatures to introduce the sulfonic acid group . Finally, the mercapto group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of 4-Mercaptoquinoline-8-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and mercapto group introduction steps are carefully monitored to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonic acid group can be reduced to sulfinic acids or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Sulfinic acids, thiols.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

4-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptoquinoline-8-sulfonic acid involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to active sites or interacting with thiol groups.

    Redox Reactions: It can participate in redox reactions, affecting cellular oxidative stress levels.

    Signal Transduction: The compound may modulate signal transduction pathways by interacting with key proteins and receptors.

Comparison with Similar Compounds

4-Mercaptoquinoline-8-sulfonic acid can be compared with other quinoline derivatives and sulfonic acids:

Similar Compounds

  • Chloroquine
  • Quinine
  • Benzene sulfonic acid
  • Toluene sulfonic acid

Properties

CAS No.

71330-94-4

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

4-sulfanylidene-1H-quinoline-8-sulfonic acid

InChI

InChI=1S/C9H7NO3S2/c11-15(12,13)8-3-1-2-6-7(14)4-5-10-9(6)8/h1-5H,(H,10,14)(H,11,12,13)

InChI Key

KMZICLUDTUJCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)NC=CC2=S

Origin of Product

United States

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